Discovery and Primary Structure of Bombesin from Amphibian Skin
Discovery and Primary Structure of Bombesin from Amphibian Skin
Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Bombesin (BBN) is a tetradecapeptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina. Its discovery by Vittorio Erspamer in 1971 marked a watershed moment in peptide pharmacology, revealing that amphibian skin secretions contain homologs of mammalian neuropeptides. Bombesin is the prototype of a family of peptides including Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB), which regulate critical physiological processes such as smooth muscle contraction, gastrin release, and satiety. Today, the Bombesin receptor family (BB1, BB2, BB3) serves as a primary target for oncological imaging and peptide receptor radionuclide therapy (PRRT) in prostate and breast cancers.
This guide details the original isolation protocols, the logic of its primary structure determination, and the chemical characteristics that define its biological stability and receptor affinity.
Historical Context & Source Material
Vittorio Erspamer , often called the "pharmacologist of the skin," hypothesized that amphibian skin secretions served as a vast storehouse of bioactive amines and peptides. In the late 1960s, his team at the University of Rome screened extracts from hundreds of amphibian species.
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Source Species: Bombina bombina and Bombina variegata (Discoglossidae family).
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Tissue: Dorsal skin, which contains granular glands responsible for secreting defensive toxins.
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Bioactivity: The crude extracts were initially flagged for their potent stimulant action on smooth muscle preparations (rat uterus, kitten small intestine) and their ability to stimulate gastric acid secretion, distinct from the actions of bradykinin or caerulein.
Protocol: Isolation and Purification
The isolation of Bombesin required separating a femtomolar-active peptide from a complex matrix of biogenic amines (serotonin, bufotenine) and proteins. The protocol established by Anastasi, Erspamer, and Bucci (1971) relies on solvent extraction followed by a specific adsorption step that became a hallmark of Erspamer’s methodology.
Experimental Workflow
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Extraction: Fresh skins are minced and extracted with 80% methanol. This precipitates high-molecular-weight proteins while solubilizing peptides and amines.[1]
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Alumina Adsorption (Critical Step): The methanolic extract is passed through a column of alkaline alumina.
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Fractionation: The eluate is concentrated and subjected to gel filtration chromatography (Sephadex G-25) to separate based on size.
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Final Purification: Ion-exchange chromatography (CM-Sephadex) or paper electrophoresis is used to isolate the peptide to homogeneity.[1]
Visualization of Isolation Logic
Figure 1: The purification workflow used by Anastasi et al. (1971).[1] The alumina step was crucial for removing bulk impurities from the crude skin extract.
Primary Structure Determination
In 1971, mass spectrometry for peptides was not routine. The sequence was determined via classical degradation chemistry: amino acid analysis, enzymatic hydrolysis, and Edman degradation.
Amino Acid Composition
Acid hydrolysis (6M HCl, 110°C, 24h) revealed the following composition. Note that Tryptophan (Trp) is destroyed by acid hydrolysis and was determined separately (likely by UV spectroscopy or alkaline hydrolysis).
| Amino Acid | Molar Ratio | Notes |
| Glutamic Acid (Glx) | 3 | Represents Glu, Gln, or pGlu |
| Leucine (Leu) | 2 | |
| Glycine (Gly) | 3 | |
| Arginine (Arg) | 1 | Site of Trypsin cleavage |
| Alanine (Ala) | 1 | |
| Valine (Val) | 1 | |
| Histidine (His) | 1 | |
| Methionine (Met) | 1 | C-terminal residue |
| Aspartic Acid (Asx) | 1 | Represents Asp or Asn |
| Tryptophan (Trp) | 1 | Determined spectrophotometrically |
| Total | 14 |
Sequence Elucidation Logic
The researchers faced two major hurdles: a blocked N-terminus and a C-terminal amide.[1]
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N-Terminal Blockade: The intact peptide did not react with dansyl chloride or phenylisothiocyanate (Edman reagent), indicating a blocked N-terminus. Based on the abundance of Glx and the precedent of other bioactive peptides (e.g., Eledoisin, Physalaemin), Pyroglutamic acid (pGlu) was hypothesized.
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Enzymatic Fragmentation:
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Trypsin: Cleaves C-terminal to Arginine (Arg).[1]
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Chymotrypsin: Cleaves C-terminal to aromatic/hydrophobic residues (Trp, Leu, Met).
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Produced overlapping fragments that bridged the Trypsin cleavage site.
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C-Terminal Amide: The C-terminal Methionine was resistant to Carboxypeptidase A digestion (which requires a free carboxyl group), suggesting modification. The presence of amide ammonia in the hydrolysis data confirmed the structure as Met-NH2 .
Sequence Assembly Diagram
The following diagram illustrates how overlapping fragments from Trypsin and Chymotrypsin digests were used to reconstruct the full sequence.
Figure 2: Reconstruction of the Bombesin sequence. Tryptic cleavage at Arg-3 separates the N-terminal block.[1] Chymotryptic cleavage at Leu-4 and Trp-8 provides the overlaps necessary to order the fragments.[1]
Structural Analysis and Pharmacology
The primary structure of Bombesin is: pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 [1]
Key Structural Domains
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N-Terminus (pGlu-Gln-Arg): The pyroglutamic acid protects the peptide from N-terminal exopeptidases, significantly increasing its half-life in biological fluids.[1]
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C-Terminus (Trp-Ala-Val-Gly-His-Leu-Met-NH2): This decapeptide region is the pharmacophore .[1] It is highly conserved across the Bombesin-like peptide family (including GRP and Neuromedin B).[1]
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Receptor Binding: The C-terminal amide is essential for high-affinity binding to the G-protein coupled receptors (BB1, BB2).[1] De-amidation results in a loss of potency >1000-fold.
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Trp-8: Critical for receptor activation (pi-stacking interactions in the binding pocket).
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Homology
Bombesin is the amphibian homolog of mammalian Gastrin-Releasing Peptide (GRP) .[4]
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Human GRP: ...Trp-Ala-Val-Gly-His-Leu-Met-NH2 The 7 C-terminal amino acids are identical, which explains why Bombesin is fully active in human tissues.[1]
References
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Anastasi, A., Erspamer, V., & Bucci, M. (1971). Isolation and structure of bombesin and alytesin, 2 analogous active peptides from the skin of the European amphibians Bombina and Alytes.[5] Experientia, 27(2), 166-167.[5] Link
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Anastasi, A., Erspamer, V., & Bucci, M. (1972). Isolation and amino acid sequences of alytesin and bombesin, two analogous active tetradecapeptides from the skin of European discoglossid frogs.[6][7] Archives of Biochemistry and Biophysics, 148(2), 443-446.[6][7] Link
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Erspamer, V. (1988). Discovery, isolation, and characterization of bombesin-like peptides.[8] Annals of the New York Academy of Sciences, 547(1), 3-9. Link
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Jensen, R. T., et al. (2008). International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states. Pharmacological Reviews, 60(1), 1-42. Link
Sources
- 1. Bombesin receptor-mediated imaging and cytotoxicity: review and current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. research.wur.nl [research.wur.nl]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Isolation and structure of bombesin and alytesin, 2 analogous active peptides from the skin of the European amphibians Bombina and Alytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and amino acid sequences of alytesin and bombesin, two analogous active tetradecapeptides from the skin of European discoglossid frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and amino acid sequences of alytesin and bombesin, two analogous active tetradecapeptides from the skin of European discoglossid frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
